![molecular formula C12H19IO2 B14391366 2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol CAS No. 88692-69-7](/img/structure/B14391366.png)
2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol is a complex organic compound characterized by the presence of an iodine atom, a triple bond, and an ether linkage
Preparation Methods
The synthesis of 2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol can be achieved through several synthetic routes. One common method involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction yields 3,7-dimethyl-6-octen-1-yn-3-ol, which can then be further iodinated and reacted with ethylene oxide to form the desired compound.
Chemical Reactions Analysis
2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, depending on the reagents and conditions used.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium iodide for substitution reactions
Scientific Research Applications
2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol involves its interaction with molecular targets through its iodine atom and triple bond. The iodine atom can participate in halogen bonding, while the triple bond can undergo addition reactions with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol can be compared with similar compounds such as:
3,7-Dimethyloct-6-en-1-yn-3-ol: Lacks the iodine atom and ether linkage, making it less reactive in certain chemical reactions.
Citronellol: A structurally similar compound used in the fragrance industry, but without the triple bond and iodine atom.
6-Octen-1-ol, 3,7-dimethyl-: Another related compound with different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of an iodine atom, a triple bond, and an ether linkage, which confer distinct chemical and biological properties.
Properties
CAS No. |
88692-69-7 |
|---|---|
Molecular Formula |
C12H19IO2 |
Molecular Weight |
322.18 g/mol |
IUPAC Name |
2-(1-iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxyethanol |
InChI |
InChI=1S/C12H19IO2/c1-11(2)5-4-6-12(3,7-8-13)15-10-9-14/h5,14H,4,6,9-10H2,1-3H3 |
InChI Key |
HECXUILNFOUWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C#CI)OCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


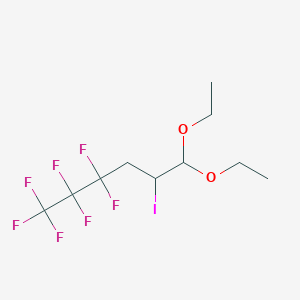
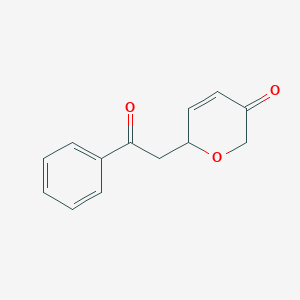
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)
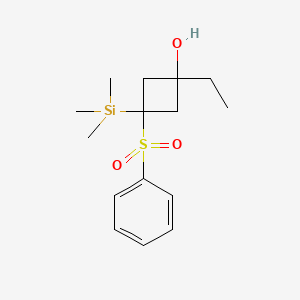
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)
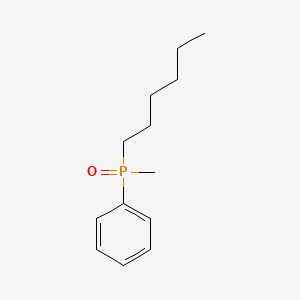

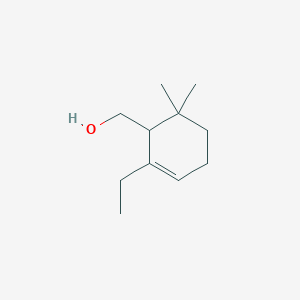
![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
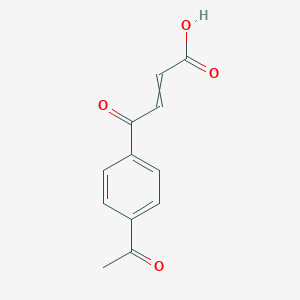
![2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol](/img/structure/B14391337.png)
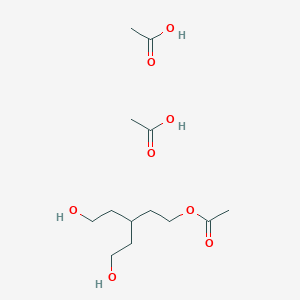
![1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14391341.png)
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
